molecular formula C13H18N2O3S2 B3005135 Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate CAS No. 851409-85-3

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate

Cat. No. B3005135
CAS RN: 851409-85-3
M. Wt: 314.42
InChI Key: DYKNZIPFCUGFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" is a derivative of the pyrimidine class of compounds, which are known for their diverse biological activities. The pyrimidine nucleus is a common structure found in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. A study reported the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound . These compounds were synthesized using a regioselective approach by reacting 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . This method could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can adopt various conformations. In a related study, the reduced pyrimidine ring was found to adopt a conformation intermediate between the boat, screw-boat, and twist-boat forms . The study also highlighted the importance of hydrogen bonding in the stabilization of the molecular structure, with N-H...O and N-H...S hydrogen bonds forming ribbons in the crystal structure . These insights into the molecular conformation and interactions could be relevant to understanding the structure of "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. One study described a domino reaction involving a 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, which resulted in the cleavage of the substrate and formation of substituted pyrazole and aniline derivatives . The reactivity observed in this study suggests that the compound may also participate in similar reactions, depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. A study on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives reported the use of simple and efficient methods to obtain these compounds in excellent yields . The synthesized compounds were characterized by elemental analyses and spectroscopic methods, which are essential for determining their physical and chemical properties . These methods could be applied to characterize "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" and understand its properties.

Scientific Research Applications

Antitumor Activity

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate, as a derivative of the thieno[3,2-d]pyrimidine class, has shown potential in antitumor applications. A study by Hafez and El-Gazzar (2017) reported that derivatives of this class displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to the activity of doxorubicin.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using this chemical as a precursor is a significant area of research. Studies by Vetyugova et al. (2018) and Zadorozhny et al. (2010) have explored the reactions and transformations of similar compounds, highlighting their utility in creating diverse molecular structures with potential biological activities.

Potential in Antimicrobial Applications

A research conducted by Sarvaiya et al. (2019) focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing the utility of thieno[3,2-d]pyrimidine derivatives in antimicrobial applications. This indicates the compound's potential in developing new antimicrobial agents.

Use in Synthesis of Dual Inhibitors

Research by Gangjee et al. (2008) and Gangjee et al. (2009) demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds have shown promise as antitumor agents, underscoring the significance of this chemical class in medicinal chemistry.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. The compound’s drug-like properties could be taken into account for future drug development .

properties

IUPAC Name

methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-5-15-11(16)10-9(6-7(2)19-10)14-13(15)20-8(3)12(17)18-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNZIPFCUGFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.